molecular formula C21H14Cl2N2O2S B2567051 (3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone CAS No. 477711-58-3

(3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone

Cat. No.: B2567051
CAS No.: 477711-58-3
M. Wt: 429.32
InChI Key: ZQVAIJOKTUXYGD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The linear formula of the compound is C21H14Cl2N2O2S. The compound contains elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 429.32. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Synthesis and Antibacterial Screening

A study by Landage, Thube, & Karale (2019) involved the synthesis of novel compounds related to (3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone. These compounds were characterized using spectral and analytical data and showed antibacterial activities.

Biological Activities

In research by Wang et al. (2015), a series of N-phenylpyrazolyl aryl methanones derivatives, similar in structure to the compound , were synthesized. They exhibited favorable herbicidal and insecticidal activities.

Antimicrobial Activity

Another study by Kumar et al. (2012) synthesized (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which showed good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole.

Structure and Synthesis

The study by Jadhav, Nikumbh, & Karale (2015) focused on the synthesis of related compounds and their biological activity. The structures of these synthesized compounds were confirmed by spectral analysis.

CNS Depressant and Anticonvulsant Properties

A research by Butler, Wise, & Dewald (1984) on (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones revealed central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity.

Antibacterial and Antifungal Activities

Ashok et al. (2017) in their study “Solvent-free microwave assisted synthesis of substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones and their antimicrobial activity”, synthesized new compounds which were screened for their antibacterial and antifungal activities.

Crystal Structure

The study by Sun et al. (2017) focused on the crystal structure of a compound similar to this compound. The compound was characterized by X-ray diffraction.

Antimicrobial and Phytotoxic Screening

Research by Mumtaz et al. (2015) on 1-aryloyl-3,5-diarylpyrazoline derivatives showed antimicrobial activities and were active according to their phytotoxic assays.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemicals with appropriate safety measures .

Properties

IUPAC Name

[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2S/c22-16-6-3-15(18(23)12-16)13-27-17-7-4-14(5-8-17)19-9-10-25(24-19)21(26)20-2-1-11-28-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVAIJOKTUXYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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